3-(Thiophen-2-yl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Thiophen-2-yl)-1,4-diazaspiro[45]dec-3-ene-2-thione is a heterocyclic compound that features a spiro structure, incorporating both thiophene and diazaspirodecene moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Thiophen-2-yl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione typically involves multicomponent reactions and ring-forming strategies. One common method includes the use of thiophene derivatives and diazaspirodecene precursors under specific catalytic conditions. For instance, the reaction can be catalyzed by palladium or nickel-based systems, which facilitate the formation of the spiro structure through cross-coupling reactions .
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalytic systems are employed to optimize the production process. These methods not only enhance the efficiency but also reduce the environmental impact of the synthesis .
Chemical Reactions Analysis
Types of Reactions
3-(Thiophen-2-yl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agents and conditions used.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under conditions that favor substitution reactions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiols, amines, and various substituted derivatives of the original compound .
Scientific Research Applications
3-(Thiophen-2-yl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds and polymers.
Biology: The compound exhibits potential biological activities, making it a candidate for drug discovery and development.
Medicine: Its unique structure allows for the exploration of new therapeutic agents, particularly in the treatment of diseases where heterocyclic compounds are effective.
Mechanism of Action
The mechanism by which 3-(Thiophen-2-yl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione exerts its effects involves interactions with specific molecular targets and pathways. These may include:
Enzyme Inhibition: The compound can inhibit certain enzymes by binding to their active sites, thereby affecting biochemical pathways.
Receptor Modulation: It may act as an agonist or antagonist to various receptors, influencing cellular signaling pathways.
Electron Transport: In electronic applications, the compound facilitates electron transport due to its conjugated structure, enhancing the performance of electronic devices.
Comparison with Similar Compounds
Similar Compounds
Thiophene Derivatives: Compounds like 2,5-dimethylthiophene and 3-methylthiophene share the thiophene core but differ in their substituents and overall structure.
Spiro Compounds: Other spiro compounds, such as spiro[4.5]decane derivatives, exhibit similar spirocyclic frameworks but lack the thiophene moiety.
Uniqueness
3-(Thiophen-2-yl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione is unique due to its combination of a thiophene ring and a diazaspirodecene structure. This dual functionality imparts distinct chemical and physical properties, making it valuable for diverse applications in research and industry .
Properties
IUPAC Name |
3-thiophen-2-yl-1,4-diazaspiro[4.5]dec-3-ene-2-thione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2S2/c15-11-10(9-5-4-8-16-9)13-12(14-11)6-2-1-3-7-12/h4-5,8H,1-3,6-7H2,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WSSJKVINIKLTKZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(CC1)NC(=S)C(=N2)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.